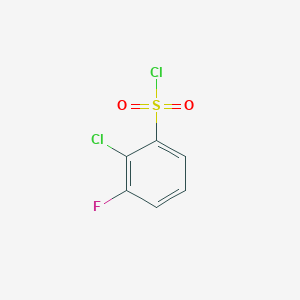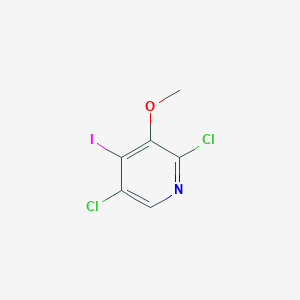
2-Chloro-3-fluorobenzenesulfonyl chloride
Übersicht
Beschreibung
2-Chloro-3-fluorobenzenesulfonyl chloride is a fluorinated arylsulfonyl chloride . It is a type of organic compound that contains a sulfonyl functional group attached to a chlorine atom and a benzene ring which is further substituted with chlorine and fluorine atoms.
Synthesis Analysis
The synthesis of 2-Chloro-3-fluorobenzenesulfonyl chloride can be achieved from 1,3-benzenedisulfonyl fluoride . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .Molecular Structure Analysis
The molecular formula of 2-Chloro-3-fluorobenzenesulfonyl chloride is C6H3Cl2FO2S . It has a molecular weight of 229.05 . The structure consists of a benzene ring with chlorine and fluorine substituents, and a sulfonyl chloride group.Chemical Reactions Analysis
As an arylsulfonyl chloride, 2-Chloro-3-fluorobenzenesulfonyl chloride can participate in various chemical reactions. It can be used in the preparation of other organic compounds . The sulfonyl chloride group is typically reactive towards nucleophiles, allowing for substitution reactions.Physical And Chemical Properties Analysis
2-Chloro-3-fluorobenzenesulfonyl chloride is a liquid at 20 degrees Celsius . It has a refractive index of 1.56 and a specific gravity of 1.60 . It appears as a colorless to light orange to yellow clear liquid .Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticides and Pharmaceuticals
2-Chloro-3-fluorobenzenesulfonyl chloride has been utilized in the synthesis of key intermediates for the preparation of pesticides. It has shown its utility in producing the herbicidal j7uthiacet-methyl through a series of reactions involving chlorosulfonation, the Schiemann reaction, oxychlorination, and nitration. These processes are crucial for generating the necessary intermediates for pesticide synthesis, showcasing the compound's role in the agricultural sector (Xiao-hua Du et al., 2005).
Catalyst in Atom Transfer Radical Addition Reactions
The compound has been employed as a source of fluorinated radicals in atom transfer radical addition (ATRA) processes. Specifically, fluoroalkylsulfonyl chlorides, a category to which 2-Chloro-3-fluorobenzenesulfonyl chloride belongs, are utilized in photochemical conditions with Cu mediation to add fluoroalkyl groups to electron-deficient alkenes. This method efficiently yields α-chloro-β-fluoroalkylcarbonyl products, highlighting its significance in synthetic chemistry and material science (Xiaojun Tang & W. R. Dolbier, 2015).
Advanced Oxidation Processes
2-Chloro-3-fluorobenzenesulfonyl chloride has been involved in advanced oxidation processes (AOP), particularly in the degradation of azo dyes in wastewater treatment. The presence of chloride ions, as in this compound, can significantly influence the degradation rate and pathway of organic dyes in advanced oxidation processes. This has implications for the formation of chlorinated aromatic compounds, which are important considerations in environmental chemistry and engineering (Ruixia Yuan et al., 2011).
Aminochlorination of Alkenes
The compound has been utilized in the aminochlorination of alkenes, a process vital for organic synthesis. The presence of the N-chloro-N-fluorobenzenesulfonylamine (CFBSA) moiety has been shown to be crucial for the reactivity and regioselectivity of the aminochlorination process. This facilitates the formation of various organic structures such as 2-chloroenamines, chloroamines, and aziridines, demonstrating the compound's utility in synthetic organic chemistry (Xiao-Qiu Pu et al., 2016).
Safety And Hazards
2-Chloro-3-fluorobenzenesulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include avoiding breathing its fumes, mist, spray, vapors, and washing skin thoroughly after handling . It should be stored under inert gas in a corrosive resistant container with a resistant inner liner .
Eigenschaften
IUPAC Name |
2-chloro-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUJGYPYRWDTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluorobenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)
![2-[(Hex-5-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1392926.png)
![3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1392927.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392929.png)
![3,4-Diiodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392931.png)
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1392932.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)
![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)
![4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392946.png)